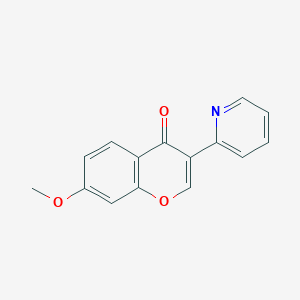

![molecular formula C18H18N4 B5623987 3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5623987.png)

3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of 3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile and related compounds involves multiple strategies. One method described the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, leading to the formation of tricyclic compounds, which could then be transformed into various derivatives through reactions like Vilsmeier-Haack formylation and chlorination with phosphorus oxychloride (Rida et al., 1988). Another approach employed a one-pot, four-component reaction for generating polysubstituted pyrido[1,2-a]benzimidazole derivatives from pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde, showcasing the diversity in synthetic methodologies (Yan et al., 2009).

Molecular Structure Analysis The molecular structure and reactivity of pyrido[1,2-a]benzimidazole derivatives have been extensively studied. X-ray crystallography and various spectroscopic methods (NMR, MS, IR) are commonly used for characterization, revealing the planarity of these molecules and their potential for forming intermolecular hydrogen bonds and π–π aromatic interactions, which are crucial for their physical and chemical properties (Perin et al., 2011).

Chemical Reactions and Properties Pyrido[1,2-a]benzimidazole derivatives undergo various chemical reactions, offering a rich chemistry for further functionalization and application in diverse fields. For instance, the direct copper-catalyzed amination has been highlighted as a pivotal method for introducing substituents into the benzene ring of pyrido[1,2-a]benzimidazoles, showcasing the compound's versatility in chemical reactions (Masters et al., 2011).

Physical Properties Analysis The optical properties, such as UV–vis absorption and fluorescence, of pyrido[1,2-a]benzimidazole derivatives have been extensively studied. These compounds exhibit distinct absorption peaks in acetonitrile and display blue-green emissions in dilute solutions, with high quantum yields of fluorescence. These properties are influenced by substituents and the extended π-conjugated system, making them relevant for applications in materials science and as fluorescent probes (Yang et al., 2011).

Chemical Properties Analysis The chemical properties of pyrido[1,2-a]benzimidazole derivatives are diverse, enabling their use in various applications. They can act as fluorescent probes for DNA detection, influenced by their ability to form weak intermolecular hydrogen bonds and π–π aromatic interactions. This characteristic, combined with their fluorescence properties, underscores their potential in biochemical and medicinal applications (Perin et al., 2011).

特性

IUPAC Name |

3-methyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-13-11-17(21-9-5-2-6-10-21)22-16-8-4-3-7-15(16)20-18(22)14(13)12-19/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBHLSXKUMTLQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(3-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5623907.png)

![N-methyl-5-oxo-N-[2-(phenylthio)ethyl]-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623913.png)

![4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine](/img/structure/B5623931.png)

![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B5623940.png)

![N-[(1R,2R)-2-(benzyloxy)cyclohexyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623941.png)

![5-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5623949.png)

![N-[4-(methylthio)phenyl]-3-oxobutanamide](/img/structure/B5623950.png)

![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]phenol](/img/structure/B5623951.png)

![1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5623960.png)

![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5623963.png)

![[(3aS*,10aS*)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5623974.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5623980.png)